[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine [2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1157379-85-5
VCID: VC3351895
InChI: InChI=1S/C13H14N2O3S/c1-19(16,17)12-6-2-5-11(8-12)18-13-10(9-14)4-3-7-15-13/h2-8H,9,14H2,1H3
SMILES: CS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)CN
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33 g/mol

[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine

CAS No.: 1157379-85-5

Cat. No.: VC3351895

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33 g/mol

* For research use only. Not for human or veterinary use.

[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine - 1157379-85-5

Specification

CAS No. 1157379-85-5
Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name [2-(3-methylsulfonylphenoxy)pyridin-3-yl]methanamine
Standard InChI InChI=1S/C13H14N2O3S/c1-19(16,17)12-6-2-5-11(8-12)18-13-10(9-14)4-3-7-15-13/h2-8H,9,14H2,1H3
Standard InChI Key SZLPAGGXVKZWNX-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)CN
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)CN

Introduction

Chemical Structure and Properties

[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine is characterized by a complex molecular structure featuring a pyridine ring connected to a methanesulfonylphenoxy group and a methanamine substituent. The compound has a molecular formula of C13H14N2O3S with a molecular weight of 278.33 g/mol. The structure contains several functional groups that contribute to its chemical reactivity and potential biological interactions, including the sulfonyl group, ether linkage, pyridine nitrogen, and primary amine.

The compound's structural arrangement can be precisely described using standardized chemical notations. The SMILES notation (CS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)CN) provides a linear representation of the molecule's connectivity . The InChI (International Chemical Identifier) representation (InChI=1S/C13H14N2O3S/c1-19(16,17)12-6-2-5-11(8-12)18-13-10(9-14)4-3-7-15-13/h2-8H,9,14H2,1H3) offers an even more detailed encoding of the structure . These standardized identifiers enable precise digital representation and searching capabilities across chemical databases.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
CAS Number1157379-85-5
SMILESCS(=O)(=O)C1=CC=CC(=C1)OC2=C(C=CC=N2)CN
InChIKeySZLPAGGXVKZWNX-UHFFFAOYSA-N
PubChem CID43806815
Purity (Commercial)95%

Predicted Collision Cross Section

Mass spectrometry techniques can utilize collision cross section (CCS) measurements for compound identification and characterization. The predicted CCS values for [2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine with various adducts have been calculated and are presented in the table below .

Adductm/zPredicted CCS (Ų)
[M+H]+279.07978160.9
[M+Na]+301.06172173.6
[M+NH4]+296.10632168.0
[M+K]+317.03566166.0
[M-H]-277.06522163.9
[M+Na-2H]-299.04717168.8
[M]+278.07195164.0
[M]-278.07305164.0

These predicted CCS values are particularly valuable for analytical chemists working with ion mobility spectrometry coupled with mass spectrometry (IMS-MS), as they can aid in compound identification and structural characterization.

Synthesis Methods

The synthesis of [2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine typically involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with acceptable purity. The general synthetic approach involves the reaction of a pyridine derivative with a methanesulfonylphenoxy compound.

Purification Methods

Purification of [2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine likely employs standard techniques for organic compounds, which may include:

  • Column chromatography

  • Recrystallization

  • Extraction procedures

  • Possibly preparative HPLC for higher purity requirements

Commercial sources typically provide the compound with a purity of approximately 95% , indicating that high-purity isolation is achievable through appropriate purification techniques.

Analytical Characterization

Comprehensive analytical characterization of [2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine is essential for confirming its identity, purity, and structural features. Multiple complementary analytical techniques can be employed for this purpose.

Spectroscopic Methods

The structure of the compound can be confirmed through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide valuable information about the arrangement of hydrogen and carbon atoms within the molecule. The aromatic regions would show characteristic signals for the pyridine and phenyl rings, while the methanesulfonyl group would exhibit distinctive signals in both spectra.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic absorption bands for the functional groups present, including the sulfonyl group (typically around 1300-1150 cm⁻¹ for asymmetric and symmetric S=O stretching), the ether linkage (C-O stretching), and the primary amine (N-H stretching around 3300-3500 cm⁻¹).

  • Mass Spectrometry: Mass spectrometric analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structural features. The predicted m/z values for various adducts, as listed in the CCS table, would serve as reference points for identification .

Chromatographic Analysis

Chromatographic techniques are valuable for assessing the purity of [2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine and for its identification in mixtures:

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide information about the compound's purity and can be coupled with various detection methods such as UV-Vis or mass spectrometry for more comprehensive analysis.

  • Gas Chromatography (GC): If the compound has sufficient volatility or can be derivatized appropriately, GC might be applicable for analysis, particularly when coupled with mass spectrometry (GC-MS).

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